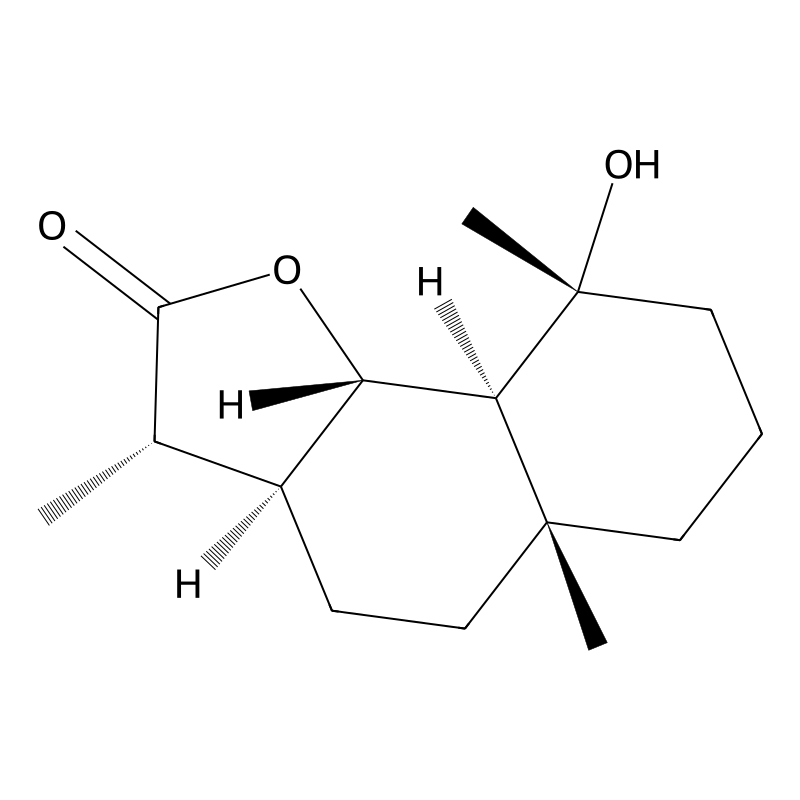Colartin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Colartin is a naturally occurring sesquiterpenoid compound with the chemical formula . It is classified as a tricyclic sesquiterpene and is primarily derived from the plant Artemisia species, particularly Artemisia absinthium. Colartin has garnered attention due to its unique structural features and potential biological activities, making it a subject of interest in both organic chemistry and pharmacology .
Colartin exhibits several biological activities that contribute to its significance in medicinal chemistry. Studies have indicated that it possesses anti-inflammatory, antimicrobial, and antioxidant properties. These activities suggest potential applications in treating various diseases, including infections and inflammatory conditions. Furthermore, Colartin's derivatives have been investigated for their cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .
Colartin's unique properties make it suitable for various applications:
- Pharmaceuticals: Due to its biological activities, it is explored as a potential therapeutic agent for inflammatory diseases and cancer.
- Natural Products Chemistry: It serves as a model compound for studying sesquiterpenoid structures and their reactivity.
- Cosmetics: Its antioxidant properties may be harnessed in cosmetic formulations aimed at skin protection and anti-aging .
Interaction studies involving Colartin have focused on its binding affinity with various biological targets, including enzymes and receptors relevant to inflammation and cancer pathways. Research indicates that Colartin can modulate the activity of certain proteins involved in these processes, enhancing its potential therapeutic effects. Further studies are needed to elucidate the specific mechanisms of action and interactions at the molecular level .
Colartin shares structural similarities with several other sesquiterpenoids, which can be compared based on their chemical structure and biological activities:
| Compound | Chemical Formula | Key Characteristics | Biological Activity |
|---|---|---|---|
| Colartin | Tricyclic sesquiterpene | Anti-inflammatory, Antimicrobial | |
| Cryptomeridiol | Sesquiterpenoid with similar structure | Antifungal | |
| Arbusculin A | Related to Colartin | Anticancer | |
| Santonin | Precursor to Colartin | Antiparasitic |
Colartin is distinguished by its specific hydroxylation pattern and tricyclic structure, which contribute to its unique biological activities compared to these similar compounds. While many sesquiterpenoids exhibit antimicrobial or antifungal properties, Colartin's specific anti-inflammatory effects set it apart as a valuable compound for further pharmacological exploration .








